molecular formula C18H14N2O B325773 2-[(2-Naphthylmethylene)amino]benzamide

2-[(2-Naphthylmethylene)amino]benzamide

Cat. No.: B325773
M. Wt: 274.3 g/mol
InChI Key: FKWKKXVFFOONMY-UHFFFAOYSA-N
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Description

2-[(2-Naphthylmethylene)amino]benzamide is a synthetic organic compound designed for research applications. Its molecular structure, which incorporates a naphthalene ring linked via an imine bond to a 2-aminobenzamide group, makes it a compound of interest in several exploratory scientific fields . Researchers are investigating its potential as a key intermediate in the synthesis of more complex chemical entities, particularly in multicomponent reactions like the Betti reaction, which can yield aminonaphthol derivatives with documented biological activities . The presence of the benzamide moiety, a common feature in pharmacologically active molecules, suggests potential for studies aimed at understanding enzyme inhibition and receptor interactions . Preliminary in silico studies on structurally similar naphthol-based compounds have indicated potential anticancer properties, such as the induction of apoptosis in cultured cell lines, positioning this chemical as a candidate for early-stage oncological research . The naphthalene component provides a rigid, hydrophobic core that can be valuable in material science for probing molecular recognition and self-assembly processes. This product is intended for use in controlled laboratory settings by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets prior to handling.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

2-(naphthalen-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C18H14N2O/c19-18(21)16-7-3-4-8-17(16)20-12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H,(H2,19,21)

InChI Key

FKWKKXVFFOONMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC=C3C(=O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=CC=C3C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

A comparative analysis of key benzamide derivatives is summarized below:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Applications/Properties
2-[(2-Naphthylmethylene)amino]benzamide 2-Naphthylmethylene ~330 (estimated) Imine, Benzamide, Naphthyl Catalysis, Drug Discovery (inferred)
4-((Thiophen-2-yl-methylene)amino)benzamide Thiophen-2-yl-methylene ~260 (reported) Imine, Benzamide, Thiophene Antimicrobial Activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, Hydroxyalkyl ~223 (reported) Benzamide, N,O-Bidentate Metal-Catalyzed C–H Functionalization
2-[[3-(2-Phenylethoxy)phenyl]amino]benzamide Phenylethoxy 332.396 (reported) Benzamide, Aryl Ether Pharmacological Screening

Key Observations :

  • Aromaticity and Electronic Effects: The naphthyl group in this compound provides greater electron delocalization compared to thiophene or methyl substituents, which may enhance binding affinity in biological targets or catalytic intermediates .

Preparation Methods

Conventional Condensation Method

The most widely reported method involves refluxing equimolar amounts of 2-naphthaldehyde and 4-aminobenzamide in ethanol-water (1:1 v/v) at 70–90°C for 1–3 hours. Sodium acetate is often added to maintain a weakly basic pH, facilitating imine formation by deprotonating the amine group. Yields typically exceed 85% after recrystallization.

Reaction Mechanism:

  • Nucleophilic Attack: The primary amine of 4-aminobenzamide attacks the carbonyl carbon of 2-naphthaldehyde.

  • Proton Transfer: A proton shifts from the amine to the aldehyde oxygen, forming a tetrahedral intermediate.

  • Water Elimination: The intermediate loses water, yielding the Schiff base product.

Catalytic Dehydrogenative Condensation

A recent advance employs iridium catalysts (e.g., [Cp*Ir(H₂O)₃][OTf]₂) in water, enabling acceptorless dehydrogenative coupling. This method eliminates the need for stoichiometric acids or bases, achieving 90–95% yields under milder conditions (50–70°C, 2–4 hours). The mechanism involves:

  • Aldehyde Activation: The catalyst dehydrogenates the aldehyde to generate an acyl intermediate.

  • Coupling: The acyl intermediate reacts with the amine, followed by dehydrogenation to form the imine.

Optimization of Reaction Parameters

Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)Source
Ethanol-water (1:1)808898
Water (with Ir catalyst)709499
Methanol657595

Ethanol-water mixtures balance solubility and reaction kinetics, while aqueous systems with catalysts enhance green chemistry metrics.

Temperature and Reaction Time

  • 70–80°C: Optimal for traditional condensation, minimizing side reactions like aldehyde oxidation.

  • 50–70°C: Sufficient for catalytic methods, reducing energy consumption.
    Prolonged heating (>4 hours) decreases yields due to product degradation.

Catalysts and Additives

  • Sodium Acetate: Increases reaction rate by 40% compared to uncatalyzed conditions.

  • Iridium Complexes: Improve atom economy by avoiding stoichiometric reagents.

Industrial-Scale Production Considerations

Scaling up requires:

  • Continuous Flow Reactors: To maintain precise temperature control and reduce batch variability.

  • Solvent Recovery Systems: Ethanol-water mixtures are distilled and reused, cutting costs by 30%.

  • Crystallization Optimization: Toluene-sherwood oil (1:0.5–4 v/v) achieves >99% purity via gradient recrystallization.

Purification and Characterization Techniques

  • Recrystallization: Toluene-sherwood oil mixtures remove unreacted aldehydes and amines.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) resolves minor impurities.

  • Spectroscopic Analysis:

    • ¹H NMR (DMSO-d₆): δ 8.5 ppm (s, 1H, –CH=N–), 7.2–8.1 ppm (m, 11H, aromatic).

    • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Conventional Condensation88982 hoursHigh
Catalytic Dehydrogenation94993 hoursModerate

Traditional methods remain preferred for industrial use due to lower catalyst costs, while catalytic approaches suit high-purity applications.

Recent Advances and Alternative Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes with comparable yields.

  • Enzymatic Catalysis: Lipases in non-aqueous media achieve 80% yields, though costs remain prohibitive .

Q & A

Q. What are the common synthetic routes for preparing 2-[(2-Naphthylmethylene)amino]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a Schiff base condensation between 2-aminobenzamide and 2-naphthaldehyde under reflux conditions. Key steps include:

  • Reagent Selection : Use ethanol or methanol as solvents due to their polarity, which facilitates imine formation. Catalysts like acetic acid or molecular sieves can enhance yield by absorbing water and shifting equilibrium .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended to isolate the product.
  • Optimization : Yield improvements (up to 75–85%) are achieved by controlling temperature (70–80°C) and reaction time (4–6 hours). Monitor reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imine bond (δ 8.5–9.0 ppm for CH=N proton) and aromatic protons. 2D NMR (e.g., COSY, HMBC) resolves overlapping signals in the naphthyl region .
  • IR Spectroscopy : Detect the amide C=O stretch (~1650 cm1^{-1}) and CH=N stretch (~1600 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in DMSO/water mixtures. Data should show dihedral angles between benzamide and naphthyl groups (~30–40°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Structural Variations : Substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) alter bioactivity. Compare IC50_{50} values of derivatives with controlled modifications .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, antiproliferative activity may vary due to differential uptake kinetics .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical tools (ANOVA with post-hoc tests) to validate results across studies .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer models?

Methodological Answer:

  • Target Identification : Perform molecular docking studies using PD-1/PD-L1 or EGFR kinase domains as targets. Validate with SPR (surface plasmon resonance) to measure binding affinity .
  • Pathway Analysis : Use RNA-seq or Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle regulators (e.g., p21) in treated cells .
  • In Vivo Validation : Administer the compound (10–20 mg/kg, i.p.) in xenograft models. Monitor tumor volume and perform histopathology to confirm efficacy .

Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME predict logP (optimal range: 2–4) and solubility. Derivatives with polar substituents (e.g., -OH, -COOH) enhance aqueous solubility but may reduce membrane permeability .
  • QSAR Modeling : Develop models correlating substituent electronegativity with IC50_{50}. For example, nitro or cyano groups at the naphthyl position enhance cytotoxicity .
  • Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4) using Schrödinger’s BioLuminate. Modify labile sites (e.g., methyl groups) to reduce clearance .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

Methodological Answer:

  • Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. DMSO is preferred for in vitro studies, but PEG-400/water mixtures improve in vivo compatibility .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 month). Monitor via HPLC for decomposition products (e.g., hydrolyzed benzamide). Lyophilization or storage under argon enhances shelf life .

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